N,N-Diethyl-m-toluidine is a vital precursor for the synthesis of several dyes used in scientific research. These dyes can be employed for staining biological samples, tracking specific molecules within cells, and visualizing cellular structures [].
This compound serves as an intermediate in the production of certain pharmaceuticals used in scientific research. The specific applications of these pharmaceuticals will depend on the final structure, but they may be used in drug discovery or to study biological processes [].
N,N-Diethyl-m-toluidine can be used as a reactant in various organic chemistry research studies. Its amine group allows it to participate in a range of reactions, making it a versatile tool for scientists investigating new synthetic pathways or exploring the properties of aromatic amines.
N,N-Diethyl-m-toluidine is an aromatic amine characterized by its chemical formula . It appears as a colorless to pale yellow liquid with an aromatic odor and is primarily used as an intermediate in organic synthesis. This compound is notable for its toxicity, being harmful upon skin contact, inhalation, or ingestion, and can release toxic vapors when burned . It has a density of approximately 0.932 g/cm³ and is insoluble in water, making it float on water surfaces .
N,N-Diethyl-m-toluidine is considered a toxic compound. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of exposure may include irritation of the eyes, skin, and respiratory system, dizziness, nausea, and vomiting.
N,N-Diethyl-m-toluidine can be synthesized through several methods. One common approach involves the alkylation of m-toluidine with diethyl sulfate or ethyl iodide under basic conditions. The process typically requires careful control of reaction conditions to minimize by-products and ensure high yields . Other synthetic routes may include the use of different alkylating agents or variations in the reaction medium.
This compound serves multiple purposes in industrial and research settings:
Studies have shown that N,N-Diethyl-m-toluidine interacts with various substrates in organic synthesis. For example, its role as a coupling agent in the formation of azo compounds has been extensively documented. Research into its solvent interactions reveals insights into its behavior in different chemical environments, which can influence reaction outcomes .
N,N-Diethyl-m-toluidine shares structural similarities with several other compounds within the aromatic amine category. Below is a comparison highlighting its uniqueness:
N,N-Diethyl-m-toluidine's unique structure allows it to participate effectively in azo coupling reactions while maintaining a balance between reactivity and toxicity. Its distinct properties make it valuable for specific applications in organic chemistry compared to its analogs.
The discovery and characterization of toluidine derivatives trace back to the mid-19th century when James Sheridan Muspratt and August Wilhelm von Hofmann first identified and named the three toluidine isomers in 1845. These pioneering researchers established the foundational understanding of methylated aniline compounds, setting the stage for subsequent investigations into N-alkylated derivatives. The development of N,N-Diethyl-m-toluidine emerged from systematic studies of aniline substitution patterns, where researchers sought to understand how alkyl group incorporation affects both chemical reactivity and industrial utility.
The evolution of synthetic methodologies for producing N,N-Diethyl-m-toluidine reflects broader advances in organic chemistry during the 20th century. Early synthetic approaches involved direct alkylation of m-toluidine using ethylating agents such as ethyl bromide or diethyl sulfate under basic conditions. These methods required careful optimization of reaction parameters, including temperature control, solvent selection, and catalyst choice, to achieve satisfactory yields while minimizing side reactions.
Industrial interest in N,N-Diethyl-m-toluidine intensified during the expansion of the dye and pharmaceutical industries. The compound's unique electronic properties, resulting from the electron-donating diethylamino group and the electron-releasing methyl substituent, made it particularly valuable as a coupling component in azo dye synthesis. This application drove significant research into understanding the compound's reactivity patterns and developing scalable production methods.
N,N-Diethyl-m-toluidine occupies a prominent position in organic chemistry due to its dual role as both a synthetic intermediate and an analytical reagent. The compound's significance stems from its ability to participate in diverse chemical transformations while maintaining structural integrity under various reaction conditions. In synthetic organic chemistry, N,N-Diethyl-m-toluidine serves as a nucleophilic coupling partner in azo dye formation, where its electron-rich aromatic system readily undergoes electrophilic aromatic substitution with diazonium salts.
The analytical chemistry applications of N,N-Diethyl-m-toluidine demonstrate its versatility as a recognition molecule in various detection systems. Research has established its utility in lateral flow assays, liquid chromatography applications, and dry chemistry analytical methods. The compound's distinctive spectroscopic properties, including characteristic absorption bands in UV-visible spectroscopy and well-defined peak patterns in gas chromatography, facilitate accurate quantification and identification in complex mixtures.
Modern analytical techniques have revealed detailed insights into N,N-Diethyl-m-toluidine's molecular behavior. High-performance liquid chromatography (HPLC) analysis using reverse-phase columns demonstrates excellent separation characteristics, with the compound exhibiting a retention time suitable for quantitative analysis. The method employs mobile phases containing acetonitrile, water, and phosphoric acid, achieving baseline resolution under standard analytical conditions.
Contemporary research methodologies for studying N,N-Diethyl-m-toluidine have evolved significantly from traditional analytical approaches. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, provide comprehensive structural characterization and purity assessment. Gas chromatography coupled with flame ionization detection (GC-FID) has become the standard method for purity determination, with modern formulations achieving greater than 99.0% purity as determined by area percentage analysis.
The development of green chemistry principles has influenced research approaches to N,N-Diethyl-m-toluidine synthesis and application. Researchers now emphasize environmentally sustainable production methods, solvent selection criteria that minimize ecological impact, and waste reduction strategies throughout the synthetic process. These considerations have led to investigations of alternative synthetic routes that reduce hazardous reagent usage while maintaining product quality and yield.
Quality control methodologies have also advanced significantly, incorporating multiple analytical techniques for comprehensive product characterization. Modern specifications include not only purity determination by gas chromatography but also nonaqueous titration analysis, ensuring both chemical and functional purity standards are met. These dual analytical approaches provide robust quality assurance for applications requiring high-purity starting materials.
The systematic nomenclature of N,N-Diethyl-m-toluidine reflects established International Union of Pure and Applied Chemistry (IUPAC) conventions for aromatic amine compounds. The preferred systematic name, N,N-diethyl-3-methylaniline, clearly indicates the substitution pattern on the benzene ring. Alternative names commonly encountered in the literature include 3-diethylaminotoluene, m-methyl-N,N-diethylaniline, and the abbreviated form DMT, though the latter requires careful context to avoid confusion with other compounds bearing the same acronym.
The structural identification of N,N-Diethyl-m-toluidine relies on multiple spectroscopic and analytical techniques. The molecular formula C₁₁H₁₇N corresponds to a molecular weight of 163.26 g/mol, confirmed through high-resolution mass spectrometry. The InChI key CIPVVROJHKLHJI-UHFFFAOYSA-N provides a unique digital identifier for database searches and computational chemistry applications.
Physical property characterization reveals N,N-Diethyl-m-toluidine as a liquid at room temperature with a boiling point of 107°C at 11 mmHg reduced pressure. The compound exhibits a specific gravity of 0.93 at 20°C and a refractive index of 1.54, properties that facilitate identification and quality control during production and handling. The flash point of 104°C indicates moderate volatility and influences storage and handling protocols.
Alkylation remains the cornerstone of N,N-Diethyl-m-toluidine synthesis, with two primary approaches dominating the field: p-toluenesulfonic acid (TsOH) alkyl ester methods and direct alkylation of m-toluidine.
The use of TsOH-derived alkyl esters facilitates efficient N-alkylation by acting as superior leaving groups. Para-toluenesulfonic acid, a strong organic acid (one million times stronger than benzoic acid), forms stable tosylate esters when reacted with alcohols or alkyl halides [2]. These esters undergo nucleophilic substitution with m-toluidine, yielding N,N-diethyl derivatives. For instance, ethyl tosylate reacts with m-toluidine in anhydrous toluene under reflux, achieving high conversion rates due to TsOH’s catalytic activity [2] [4].
A comparative analysis of alkylating agents reveals the following performance metrics:
Alkylating Agent | Reaction Temperature (°C) | Yield (%) | Catalyst |
---|---|---|---|
Ethyl Tosylate | 110–120 | 85–90 | TsOH (5 mol%) |
Diethyl Sulfate | 130–140 | 78–82 | K₂CO₃ |
Ethyl Bromide | 90–100 | 70–75 | None |
This method’s advantage lies in its compatibility with heterogeneous catalysts, enabling easy separation and reuse [2].
Direct alkylation employs alkyl halides or sulfates under elevated temperatures. For example, bromoethane reacts with m-toluidine in a sealed autoclave at 200–300°C, achieving near-quantitative yields within 6–8 hours [6]. Similarly, methylic iodide has been historically used, though its application requires prolonged heating (≥150°C) and yields mixed toluidine isomers [4]. Modern protocols utilize phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics in biphasic systems [6].
Industrial facilities prioritize cost-effectiveness and scalability. A common approach involves continuous-flow reactors where m-toluidine and diethyl sulfate mix at 130–140°C in xylene [6]. This exothermic reaction is tightly controlled to prevent byproduct formation, with in-line distillation columns separating N,N-diethyl-m-toluidine (b.p. 221°C) from unreacted starting materials [6]. Annual global production exceeds 10,000 metric tons, primarily driven by demand for polyurethane catalysts and pesticide intermediates.
Key optimizations include:
Recent studies emphasize replacing traditional acid catalysts with immobilized TsOH on mesoporous silica. This heterogenized catalyst exhibits comparable activity to homogeneous TsOH while enabling simple filtration and reuse for ≥10 cycles [2]. Additionally, bio-based catalysts like lipase enzymes have shown promise in mediating alkylation under mild conditions (pH 7, 50°C), though yields remain suboptimal (55–60%) [2].
Supercritical carbon dioxide (scCO₂) emerges as a viable alternative to volatile organic solvents. In scCO₂, the alkylation of m-toluidine with dimethyl carbonate proceeds at 80°C and 100 bar, achieving 88% yield with negligible waste [2]. Water-in-oil microemulsions also gain traction, leveraging surfactant-stabilized nanoreactors to enhance reagent miscibility [6].
Metal-organic frameworks (MOFs) functionalized with sulfonic acid groups (e.g., MIL-101-SO₃H) demonstrate exceptional catalytic activity, reducing reaction times to <2 hours at 80°C [2]. Photoredox catalysis represents another frontier, where visible light irradiation accelerates electron transfer in nickel-mediated alkylations [6].
Dimethyl carbonate, a green alkylating agent, replaces toxic halides in TsOH-catalyzed reactions:
$$
\text{m-Toluidine} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{TsOH}} \text{N,N-Diethyl-m-toluidine} + \text{CO}2 \uparrow + \text{CH}3\text{OH}
$$
This atom-economical process achieves 92% conversion with minimal byproducts [2] [6].
Acute Toxic;Irritant;Environmental Hazard